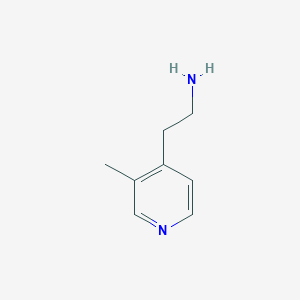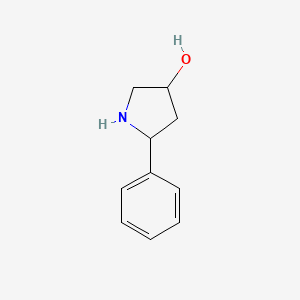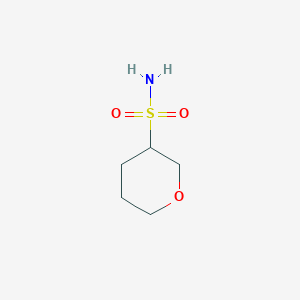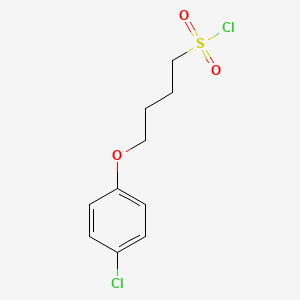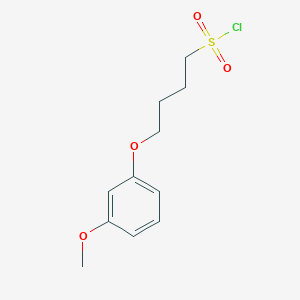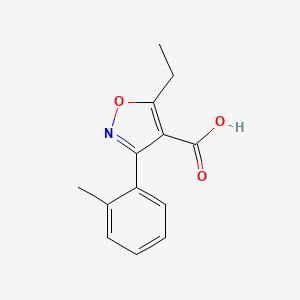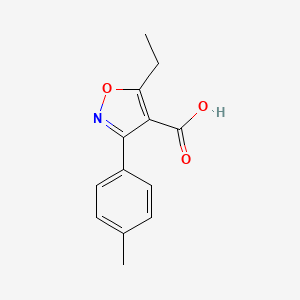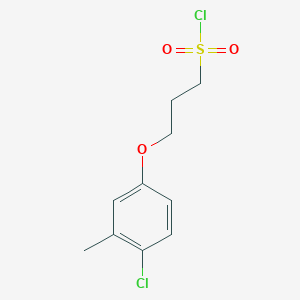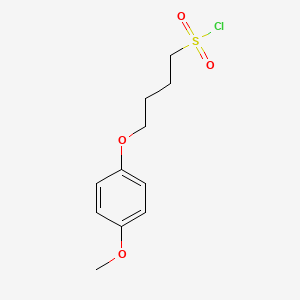![molecular formula C10H11NO2 B1427026 (9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one CAS No. 1190363-43-9](/img/structure/B1427026.png)
(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one
Descripción general
Descripción
(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one, commonly referred to as 9HCP, is a heterocyclic compound belonging to the class of cycloheptanes. It is a highly versatile compound, with a wide range of applications in both organic and medicinal chemistry. It is a key intermediate in the synthesis of a variety of compounds such as antibiotics, hormones, and drugs. 9HCP is also used as a starting material for the synthesis of a variety of other compounds such as heterocyclic compounds, polymers, and surfactants.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
A study highlighted the synthesis of compounds like 9H-cyclohepta[b]pyridin-9-one through the dehydrobromination of αα-dibromocycloheptanones, showcasing the method's effectiveness in preparing such structures from simpler cycloheptanone derivatives. This process involves transformations through N-oxide and hydroxy derivatives, indicating a path for synthesizing related compounds (Gurnos Jones et al., 1973).
Catalytic Applications
Another study discussed the use of 9H-cyclohepta[b]pyridin-9-one in copper-catalyzed [4+2] cycloaddition reactions with electron-rich alkenes to construct [3.2.2] bicycles. This showcases the compound's utility as a diene cycloaddition partner in forming structurally complex and potentially bioactive cycloadducts, demonstrating its versatility in organic synthesis (P. Gritsch et al., 2019).
Pharmaceutical and Materials Chemistry
Research on modifications of related structures has led to compounds with significant anti-inflammatory activity, underscoring the importance of such chemical frameworks in drug discovery. This work shows the potential of adjusting the structure for therapeutic applications, particularly in inflammation-related conditions (W. Calhoun et al., 1995).
Analytical Chemistry Applications
In the field of analytical chemistry, heterocyclic amines, which share structural similarities with the compound of interest, have been studied for their mutagenic and carcinogenic potential. Techniques involving liquid-phase microextraction combined with LC-MS/MS have been developed to detect these compounds in biological samples, such as urine, highlighting the relevance of such compounds in health and safety assessments (R. Busquets et al., 2009).
Propiedades
IUPAC Name |
(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6,9,13H,1,4-5H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNXHQSAOHUNDA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C=CC=N2)C(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride](/img/structure/B1426944.png)
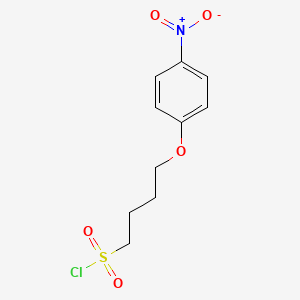
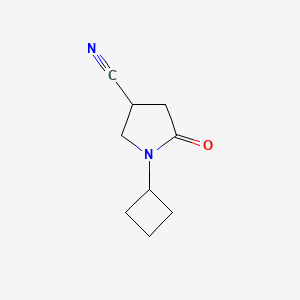
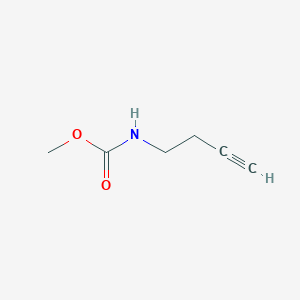
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B1426953.png)
